molecular formula C14H19ClN2O2 B13915527 Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride

Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride

Cat. No.: B13915527
M. Wt: 282.76 g/mol
InChI Key: XZHYBWBTXNBLHV-UHFFFAOYSA-N
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Description

Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate hydrochloride is a spirocyclic compound featuring a benzyl ester group and a fused diazaspiro ring system (3.4 octane core). The spiro architecture introduces conformational rigidity, making it valuable in medicinal chemistry for modulating target binding and pharmacokinetic properties.

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C14H18N2O2.ClH/c17-13(18-8-12-4-2-1-3-5-12)16-10-14(11-16)6-7-15-9-14;/h1-5,15H,6-11H2;1H

InChI Key

XZHYBWBTXNBLHV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CN(C2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The diazaspiro ring system is believed to play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Spiro Ring Size and Substituent Variations

The compound’s defining feature is its 3.4 spiro ring (3-membered and 4-membered fused rings), which distinguishes it from analogs with larger or smaller spiro systems:

Compound Name Spiro Ring Size Key Substituents Molecular Formula CAS Number Reference
Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate hydrochloride 3.4 Benzyl ester, hydrochloride C₁₆H₂₁N₂O₂·HCl Not provided
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride 3.5 Benzyl ester, hydrochloride C₁₇H₂₃N₂O₂·HCl 1227381-91-0
Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride 4.5 Benzyl ester, hydrochloride C₁₆H₂₂N₂O₂·HCl 1217782-86-9
6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride 3.4 Carboxylic acid, dihydrochloride C₁₄H₁₈N₂O₂·2HCl 2097968-12-0
1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride 3.3 Benzyl group, dihydrochloride C₁₂H₁₈Cl₂N₂ 1909312-36-2

Key Observations :

  • The 3.4 spiro ring in the target compound balances moderate rigidity with synthetic accessibility .
  • Substituent Effects : The benzyl ester group enhances lipophilicity compared to tert-butyl analogs (e.g., tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate, CAS 367-21-1494 ), which may improve membrane permeability in drug design .
Physicochemical and Pharmacokinetic Implications
  • Molecular Weight and Solubility : The benzyl ester derivatives generally have higher molecular weights (e.g., ~300–350 g/mol) compared to tert-butyl or carboxylic acid analogs. This may reduce aqueous solubility but improve lipid bilayer penetration .
  • Acid/Base Properties : The hydrochloride salt form (common in the listed compounds) enhances crystallinity and stability, favoring formulation in preclinical studies .

Biological Activity

Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate; hydrochloride is a complex organic compound recognized for its significant biological activity, particularly as an enzyme inhibitor. This article delves into its chemical structure, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate; hydrochloride has the molecular formula C14H18N2O2C_{14}H_{18}N_{2}O_{2} and features a unique spirocyclic structure that combines nitrogen and carbon atoms. This configuration is critical for its interaction with various biological targets.

The compound's mechanism of action primarily involves its ability to inhibit specific enzymes, thereby modulating metabolic pathways. Research indicates that compounds with similar diazaspiro structures can influence pathways related to diabetes and cancer treatment by affecting enzyme activity.

Enzyme Inhibition

The primary biological activity of Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate; hydrochloride is its role as an enzyme inhibitor. Studies have shown that it can interact with various enzymes, leading to significant alterations in metabolic processes. For instance, it has been noted for its potential in inhibiting enzymes involved in glucose metabolism, which could be beneficial in managing diabetes.

Antimicrobial Activity

Recent investigations into compounds related to the diazaspiro framework have revealed promising antimicrobial properties. A study highlighted that derivatives of the diazaspiro core exhibited potent inhibitory effects against Mycobacterium tuberculosis, showcasing a minimal inhibitory concentration of 0.016μg/mL0.016\mu g/mL . This suggests that Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate; hydrochloride may also possess similar antimicrobial efficacy.

Comparative Analysis with Similar Compounds

To understand the unique properties of Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate; hydrochloride, a comparison with structurally similar compounds is essential. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylateC13H16N2O4C_{13}H_{16}N_{2}O_{4}Contains additional oxygen atoms
Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylateC15H20N2O3C_{15}H_{20}N_{2}O_{3}Enhanced solubility due to hydrochloride form
Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylateC13H16N2O4C_{13}H_{16}N_{2}O_{4}Characterized by both oxygen and nitrogen

Case Studies and Research Findings

  • Antitumor Activity : Research has indicated that compounds derived from the diazaspiro framework can act as inhibitors of cancer-related pathways. For example, a study identified a compound from this class that inhibits menin-MLL1 interactions, which are crucial in certain leukemias .
  • Diabetes Management : Another study explored the effects of similar compounds on glucose metabolism and found promising results in enzyme inhibition related to insulin signaling pathways. This suggests potential applications for managing diabetes through modulation of these pathways.
  • Antimicrobial Properties : As mentioned earlier, derivatives of the diazaspiro core have shown effectiveness against Mycobacterium tuberculosis, indicating that Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate; hydrochloride may also be investigated for its antimicrobial potential.

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